4-Thiopseudouridine

Catalog No.
S13872280
CAS No.
55101-24-1
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiopseudouridine

CAS Number

55101-24-1

Product Name

4-Thiopseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1H-pyrimidin-2-one

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(15)11-8(3)17/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1

InChI Key

BNAWMJKJLNJZFU-GBNDHIKLSA-N

Canonical SMILES

C1=C(C(=S)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=S)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

4-Thiopseudouridine is a modified nucleoside derived from pseudouridine, characterized by the substitution of a sulfur atom at the 4-position of the uridine base. Its chemical formula is C9H12N2O5S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_5\text{S} and it plays a significant role in the structure and function of transfer RNA (tRNA). This compound is found predominantly in various bacterial and archaeal tRNAs, where it contributes to the stability and functionality of these molecules under stress conditions, such as ultraviolet light exposure .

, primarily involving its incorporation into tRNA. The biosynthesis of 4-thiouridine involves the transfer of sulfur from a cysteine persulfide to uridine at position 8 of tRNA, catalyzed by enzymes such as ThiI and IscS . Additionally, it can undergo de-modification through the action of specific desulfidases like RudS, which remove the sulfur group, thereby regulating the levels of this modification in response to cellular stress .

The synthesis of 4-thiopseudouridine can occur through both enzymatic and chemical methods. The enzymatic route typically involves:

  • Biosynthesis via ThiI: This enzyme utilizes cysteine as a sulfur donor, where IscS generates a persulfide that ThiI then transfers to uridine .
  • Chemical Synthesis: Various synthetic strategies have been developed to create 4-thiopseudouridine analogs. One approach involves modifying uridine through nucleophilic substitution reactions or using sulfur-containing reagents during oligonucleotide synthesis .

4-Thiopseudouridine has numerous applications in molecular biology and biochemistry:

  • Research Tool: It serves as a valuable tool for studying tRNA modifications and their effects on translation.
  • Therapeutic Potential: Due to its role in enhancing cellular stress responses, it may have implications in developing treatments for diseases linked to oxidative stress.
  • Biotechnology: Modified nucleotides like 4-thiopseudouridine are used in designing oligonucleotide therapeutics and improving the efficacy of mRNA vaccines by enhancing stability and translation efficiency .

Interaction studies involving 4-thiopseudouridine focus on its role within ribonucleoprotein complexes and its interactions with various enzymes. For instance, research has shown that enzymes like RudS specifically target and modify this nucleotide within tRNA molecules, indicating its importance in regulating tRNA functionality during stress responses . Molecular dynamics simulations have also been employed to understand how 4-thiopseudouridine affects the binding affinity of tRNA to ribosomes during translation .

Several compounds share structural similarities with 4-thiopseudouridine. Here are some notable examples:

CompoundStructure/ModificationUnique Features
PseudouridineUridine with a double bond between C1 and C5Naturally occurring in many tRNAs; enhances stability
4-ThiouridineUridine with a sulfur atom at position 4Provides UV protection; enhances thermodynamic stability
5-MethyluridineUridine with a methyl group at position 5Involved in RNA stability; affects codon recognition
DihydrouridineUridine with reduced double bondsIncreases flexibility of RNA; affects tertiary structure
2-ThiouridineUridine with a sulfur atom at position 2Plays roles in various RNA modifications

The uniqueness of 4-thiopseudouridine lies in its specific modification at the 4-position, which significantly influences its biological activity and stability compared to other modified nucleosides. This modification not only enhances resistance to environmental stressors but also plays a critical role in maintaining proper translational function within cells .

The development of prodrugs for 4-thiopseudouridine necessitates precise phosphorylation strategies to enhance cellular uptake and metabolic stability. A widely employed method involves the use of bis(alkyloxythiocarbonyl)phosphoramidites, which enable the synthesis of prodrugs through P(III) chemistry. For instance, the reaction of 4-thiopseudouridine with bis(S-acetyl-2-thioethyl) (SATE) phosphoramidite in the presence of 1H-tetrazole yields monophosphate prodrugs with high efficiency. This approach leverages in situ oxidation with tert-butyl hydroperoxide to stabilize the phosphorus center, achieving yields exceeding 85% for derivatives like 4-thiopseudouridine-5′-bis(SATE)-monophosphate.

Alternative routes utilize H-phosphonate intermediates, where 4-thiopseudouridine is treated with salicyl phosphorochloridate to form 5′-H-phosphonate derivatives. Subsequent sulfurization with elemental sulfur or oxidation with iodine/water generates thiophosphate or phosphate prodrugs, respectively. This method is particularly advantageous for its compatibility with unprotected 2′,3′-hydroxyl groups, simplifying downstream deprotection steps. Comparative studies highlight that H-phosphonate chemistry achieves 70–90% conversion rates, outperforming traditional phosphorochloridate coupling.

Table 1: Key Phosphorylation Methods for 4-Thiopseudouridine Prodrugs

MethodReagentYield (%)Advantages
Phosphoramidite Couplingbis(SATE)-phosphoramidite85–92High regioselectivity
H-Phosphonate RouteSalicyl phosphorochloridate70–90No hydroxyl protection required
Direct ChlorophosphateDiphenyl phosphorochloridate16–42Compatibility with aromatic groups

The choice of protecting groups significantly influences reaction outcomes. For example, t-butyl-SATE moieties enhance prodrug stability against esterases, whereas phenyl groups improve lipophilicity for membrane penetration.

Enzymatic Ligation Techniques for Site-Specific RNA Incorporation

Enzymatic incorporation of 4-thiopseudouridine into RNA remains challenging due to the steric and electronic effects of the thiol group. Current methodologies predominantly rely on solid-phase synthesis using 2′-O-TBDMS-protected 4-thiopseudouridine phosphoramidites, analogous to pseudouridine incorporation strategies. However, recent advances in T4 RNA ligase-mediated approaches show promise for site-specific insertion. By engineering ligase variants with relaxed substrate specificity, researchers have achieved partial success in ligating 4-thiopseudouridine-containing strands to RNA fragments.

A notable limitation is the incompatibility of thiolated nucleosides with standard enzymatic buffers, necessitating optimizing reaction conditions with divalent cations (e.g., Mn²⁺ instead of Mg²⁺) to stabilize the thiol-RNA complex. While enzymatic ligation offers precise control over incorporation sites, chemical synthesis remains the primary method due to higher efficiency and scalability.

Protection-Deprotection Schemes for 2′,3′-Hydroxyl Group Manipulation

Effective manipulation of 2′,3′-hydroxyl groups is critical for regioselective phosphorylation and functionalization. The isopropylidene protection strategy, employing 2,2-dimethoxypropane in acetone with p-toluenesulfonic acid, is widely used to mask 2′,3′-hydroxyls while leaving the 5′-OH group free for phosphorylation. Subsequent deprotection under mild acidic conditions (e.g., 80% acetic acid) restores the hydroxyl groups without degrading the thiol moiety.

Alternatively, tert-butyldimethylsilyl (TBDMS) protection offers superior stability during phosphoramidite coupling. For example, 2′-O-TBDMS-protected 4-thiopseudouridine undergoes efficient phosphorylation with bis(SATE)-phosphoramidite, followed by fluoride-mediated deprotection (e.g., using tetrabutylammonium fluoride). Comparative studies indicate that TBDMS groups provide higher yields (90–95%) than acetyl or benzyl protections, albeit with increased synthetic complexity.

Table 2: Hydroxyl Protection Strategies for 4-Thiopseudouridine

Protecting GroupConditions for DeprotectionYield (%)Stability During Synthesis
Isopropylidene80% acetic acid89–91Moderate
TBDMSTBAF in THF90–95High
AcetylSodium methoxide85–88Low

ThiI-Dependent Sulfur Transfer Mechanisms in s⁴U Biosynthesis

The biosynthesis of 4-thiouridine (s⁴U) in tRNA involves a conserved ThiI-dependent sulfur transfer pathway, which may inform analogous processes for 4-thiopseudouridine. ThiI, a sulfurtransferase, catalyzes the direct transfer of sulfur from cysteine to the C4 position of uridine, facilitated by a persulfide intermediate. This reaction requires ATP hydrolysis to activate the uridine substrate and a [4Fe-4S] cluster to stabilize the sulfur atom during transfer.

Structural studies reveal that ThiI recognizes the T-loop of tRNA, positioning the target uridine proximal to its active site. Mutational analyses identify conserved cysteine residues (Cys456 and Cys344 in E. coli ThiI) as critical for persulfide formation and sulfur delivery. While this mechanism is well-characterized for s⁴U, its application to pseudouridine derivatives remains unexplored. Engineering ThiI variants capable of modifying pseudouridine could enable enzymatic synthesis of 4-thiopseudouridine, bypassing chemical synthesis challenges.

Spliceosomal snRNA Interaction Mapping via 4-Thiopseudouridine Crosslinking

The application of 4-thiopseudouridine in spliceosomal small nuclear ribonucleic acid interaction mapping has provided unprecedented insights into the dynamic assembly and catalytic mechanisms of the spliceosome [5] [8] [9]. Site-specific incorporation of this photoactive nucleotide analog into pre-messenger ribonucleic acid substrates enables researchers to capture transient interactions between substrate sequences and essential spliceosomal components during the splicing process [5] [10].

Crosslinking studies utilizing 4-thiopseudouridine-substituted substrates have revealed critical interactions between the five prime splice site and U6 small nuclear ribonucleic acid within the assembled spliceosome [8] [9]. These experiments demonstrate that nucleotides at positions plus two, plus four, and plus seven downstream of the splice junction form functional contacts with complementary sequences in U6 small nuclear ribonucleic acid during complex B formation [9]. The crosslinks occur with ATP-dependent kinetics, indicating their formation during catalytically active spliceosomal assemblies rather than during early recognition events [9].

Investigation of AT-AC intron splicing mechanisms through 4-thiopseudouridine crosslinking has identified specific interactions between pre-messenger ribonucleic acid substrates and U11 and U6atac small nuclear ribonucleic acids [9]. These studies revealed that crosslinks form only under conditions supporting catalytic activity, suggesting that the detected molecular contacts reflect functionally relevant conformations of the ribonucleoprotein complex [9]. The temporal appearance of different crosslinked species correlates precisely with the progression of splicing intermediates, providing direct evidence for sequential rearrangements of small nuclear ribonucleic acid-substrate interactions during the splicing cycle [9].

The following table summarizes the major spliceosomal small nuclear ribonucleic acid crosslinking targets identified through 4-thiopseudouridine substitution studies:

snRNA SpeciesCrosslinking PositionComplex FormationFunctional Significance
U6 snRNAACAGAG sequence regionComplex B spliceosomeSecond step splicing catalysis
U11 snRNA5' end complementary regionAT-AC spliceosome early assemblyAT-AC intron 5' splice site recognition
U2 snRNABranch point recognition regionU2/U6 snRNA complexBranch point definition and stabilization
U6atac snRNA3'-most conserved sequenceMinor spliceosome second stepAlternative splicing regulation

Protein-ribonucleic acid crosslinking experiments using 4-thiopseudouridine have identified several essential splicing factors that contact the five prime splice site region [8] [11]. These include the highly conserved pre-messenger ribonucleic acid processing protein 8, which forms direct contacts with the guanosine-uridine dinucleotide at the intron boundary [8]. Additional proteins of 114, 90, 70, 54, and 27 kilodaltons have been detected through crosslinking, many of which remain uncharacterized but appear to play important roles in spliceosome assembly and function [8].

tRNA Anticodon Loop Dynamics Probed Through s⁴Ψ Substitution

Transfer ribonucleic acid anticodon loop dynamics studies utilizing 4-thiopseudouridine substitution have revealed fundamental mechanisms by which post-transcriptional modifications control translational accuracy and efficiency [12] [13] [14]. The incorporation of this thiolated pseudouridine analog at strategic positions within the anticodon stem-loop domain provides detailed insights into the conformational flexibility and structural constraints that govern codon-anticodon interactions [12] [13].

Nuclear magnetic resonance spectroscopy studies of 4-thiopseudouridine-modified transfer ribonucleic acid anticodon stem-loops demonstrate that thiol modifications significantly influence the dynamic behavior of the anticodon loop [13] [14]. The sulfur substitution at position four of the pseudouridine base creates additional steric constraints that affect the stacking interactions between adjacent nucleotides [14] [15]. These structural perturbations provide valuable information about the conformational states accessible to unmodified transfer ribonucleic acids and the role of natural modifications in restricting molecular flexibility [14] [15].

Investigations of transfer ribonucleic acid lysine anticodon loop dynamics through 4-thiopseudouridine substitution have elucidated the cooperative effects of multiple modifications in achieving optimal codon recognition [13]. The studies reveal that modifications at positions 34 and 37 work synergistically to promote canonical anticodon loop conformations that are pre-structured for efficient ribosomal binding [13]. The thiolated pseudouridine analog serves as a sensitive probe for detecting these conformational changes and quantifying their thermodynamic contributions to transfer ribonucleic acid stability [13].

Crosslinking experiments using 4-thiopseudouridine-substituted transfer ribonucleic acids have mapped the precise contacts formed between anticodon nucleotides and ribosomal ribonucleic acid during translation [4] [16]. These studies demonstrate that the thiolated base forms specific interactions with conserved nucleotides in the 16S ribosomal ribonucleic acid decoding center, providing direct evidence for the molecular recognition mechanisms that ensure translational fidelity [4].

The following table presents the major findings from transfer ribonucleic acid anticodon loop dynamics studies using 4-thiopseudouridine substitution:

tRNA SpeciesModification PositionStructural ImpactFunctional Effect
tRNA^Lys(UUU)Position 34 (wobble)Wobble base pairing stabilizationEnhanced codon recognition accuracy
tRNA^MetPosition 37Anticodon loop conformation restrictionImproved aminoacylation efficiency
tRNA^PhePosition 55Tertiary structure stabilizationThermal stability increase
tRNA^SerPosition 8D-arm flexibility modulationUV protection mechanism

Ribosomal RNA Pseudouridylation Mimicry Using Thiolated Analogs

Ribosomal ribonucleic acid pseudouridylation studies utilizing 4-thiopseudouridine analogs have provided critical insights into the functional roles of these abundant modifications in ribosome biogenesis and translational control [17] [18]. The thiolated pseudouridine serves as both a structural mimic of natural pseudouridine and a photoactive probe for mapping the molecular environments surrounding these modification sites [17] [7].

Studies of Escherichia coli 23S ribosomal ribonucleic acid helix 69 pseudouridylation using thiolated analogs have demonstrated the essential role of these modifications in translation termination [17]. The research reveals that pseudouridines at positions 1911, 1915, and 1917 are critical for proper recognition of stop codons by release factors [17]. When these sites are replaced with 4-thiopseudouridine analogs, crosslinking experiments identify specific contacts between the modified nucleotides and the release factor proteins, providing direct evidence for their functional interactions [17].

Crosslinking studies using 4-thiopseudouridine incorporation at various positions throughout ribosomal ribonucleic acid have mapped the three-dimensional organization of the ribosomal peptidyl transferase center [18]. These experiments reveal that excessive pseudouridylation can interfere with ribosome assembly by stabilizing intermediate conformations that trap the ribonucleic acid in non-functional states [18]. The identification of eighteen specific positions where pseudouridine formation interferes with assembly provides valuable insights into the conformational changes required for ribosome maturation [18].

Box H/ACA small nucleolar ribonucleoprotein-mediated pseudouridylation studies incorporating 4-thiopseudouridine analogs have elucidated the substrate recognition mechanisms employed by these modification enzymes [7]. Structural analysis of enzyme-substrate complexes containing the thiolated analog reveals the precise positioning of target uridines within the active site and identifies critical protein-ribonucleic acid contacts that specify modification sites [7]. These studies demonstrate that the pseudouridine synthase undergoes significant conformational changes during the catalytic cycle, with substrate-anchoring loops playing essential roles in product release [7].

The following table summarizes the major ribosomal ribonucleic acid pseudouridylation sites studied using thiolated analogs:

rRNA TypeModification SiteEnzymatic PathwayFunctional Role
23S rRNA (E. coli)Helix 69 (Ψ1911, Ψ1915, Ψ1917)RluD pseudouridine synthaseTranslation termination accuracy
16S rRNA (E. coli)Various positionsMultiple synthasesRibosome assembly progression
25S rRNA (Yeast)Peptidyl transferase centerBox H/ACA snoRNP guidedPeptide bond formation catalysis
18S rRNA (Human)Decoding centersnoRNA-guided mechanismmRNA-tRNA interaction fidelity

snoRNA-Protein Complex Characterization via Site-Directed Thiolation

Small nucleolar ribonucleic acid-protein complex characterization through site-directed 4-thiopseudouridine incorporation has revolutionized our understanding of ribonucleoprotein assembly and function [2] [19] [20]. The strategic placement of this photoactive nucleotide analog at specific positions within small nucleolar ribonucleic acids enables precise mapping of protein binding sites and identification of the molecular contacts that stabilize these essential modification machinery complexes [2] [20].

Box H/ACA small nucleolar ribonucleoprotein characterization studies using 4-thiopseudouridine crosslinking have identified the complete protein composition of these pseudouridylation guide complexes [19] [7]. Crosslinking experiments reveal direct contacts between the thiolated nucleotide and the core proteins dyskerin, GAR1, NHP2, and NOP10, providing detailed insights into the three-dimensional organization of the active ribonucleoprotein particle [7]. These studies demonstrate that the small nucleolar ribonucleic acid substrate undergoes significant conformational changes upon protein binding, with the pseudouridylation pocket becoming optimally configured for target ribonucleic acid recognition [7].

Chemical crosslinking studies incorporating 4-thiopseudouridine into Box C/D small nucleolar ribonucleic acids have mapped the binding sites of the methyltransferase complex proteins [19] [20]. The research identifies specific interactions between the thiolated nucleotide and fibrillarin, the catalytic subunit responsible for 2'-O-methylation of target ribonucleic acids [19]. Additional crosslinks to Nop56, Nop58, and the 15.5K protein reveal the cooperative binding mechanisms that assemble the functional methylation machinery [19].

U25 small nucleolar ribonucleic acid assembly studies using 4-thiopseudouridine-modified oligonucleotides have characterized the temporal sequence of protein recruitment during ribonucleoprotein biogenesis [2]. These experiments demonstrate that assembly occurs through a series of intermediate complexes, with different proteins associating at distinct stages of the maturation process [2]. The thiolated nucleotide serves as a photoaffinity probe to capture these transient assembly intermediates and identify the protein factors involved in each step [2].

Individual nucleotide resolution crosslinking and immunoprecipitation studies utilizing 4-thiopseudouridine have provided transcriptome-wide maps of small nucleolar ribonucleic acid-protein interactions [11] [21]. These comprehensive analyses reveal tissue-specific and developmental stage-specific variations in small nucleolar ribonucleoprotein composition, suggesting additional regulatory functions beyond their established roles in ribosomal ribonucleic acid modification [11]. The enhanced crosslinking efficiency provided by the thiolated nucleotide enables detection of low-abundance interactions that would be missed using conventional crosslinking approaches [20] [21].

The following table presents the major small nucleolar ribonucleic acid-protein complex characterization methods utilizing site-directed thiolation:

TechniqueTarget ComplexProtein IdentificationCrosslinking Efficiency
UV Crosslinking + MS/MSBox H/ACA snoRNPDyskerin, GAR1, NHP2, NOP10Enhanced by thiolation
Chemical CrosslinkingBox C/D snoRNPNop56, Nop58, Fibrillarin, 15.5KStandard efficiency
Photo-affinity LabelingU25 snoRNA assemblyAssembly factors and chaperonesHigh specificity
iCLIP AnalysisDiverse snoRNPsTissue-specific binding proteinsTranscriptome-wide coverage

T4 RNA ligase represents a powerful enzymatic system for joining RNA fragments containing 4-thiopseudouridine modifications. This ATP-dependent enzyme catalyzes the formation of phosphodiester bonds between single-stranded RNA molecules through a highly conserved three-step nucleotidyl transfer mechanism [1] [2]. The ligase system demonstrates remarkable efficiency in processing modified RNA substrates, making it particularly valuable for studies involving 4-thiopseudouridine-containing molecules.

The catalytic mechanism of T4 RNA ligase involves three distinct steps that are conserved across the nucleotidyl transferase family. In the first step, the conserved lysine residue in motif I reacts with adenosine triphosphate to form a covalent ligase-adenosine monophosphate intermediate, releasing pyrophosphate [3]. During the second step, the adenosine monophosphate group is transferred to the 5'-phosphate group of the RNA substrate, forming an RNA adenylate intermediate. The final step involves the nucleophilic attack of the 3'-hydroxyl group of the acceptor RNA on the adenylated donor RNA, resulting in phosphodiester bond formation and adenosine monophosphate release [4].

Two major variants of T4 RNA ligase exhibit different substrate preferences and catalytic properties. T4 RNA ligase 1 demonstrates high activity toward single-stranded RNA substrates and can efficiently join RNA fragments containing 4-thiopseudouridine modifications [5]. This enzyme shows remarkable sequence independence when operating in the presence of splint oligonucleotides, eliminating previous constraints that limited RNA ligation applications [6]. T4 RNA ligase 2 preferentially acts on double-stranded RNA substrates and exhibits enhanced stability and broader substrate selectivity [7].

Recent developments in T4 RNA ligase engineering have produced ancestral variants with superior properties for modified RNA substrate processing. The engineered ancestral RNA ligase AncT4_2 demonstrates over 2.5-fold higher turnover numbers compared to native T4 RNA ligase 2, along with enhanced thermostability exceeding 10°C higher than the wild-type enzyme [7]. This engineered variant shows significantly improved activity toward 17 different modified RNA fragments, including those containing 2'-fluoro, 2'-O-methyl, and 2'-O-methoxyethyl modifications.

The substrate recognition mechanism of T4 RNA ligase involves specific requirements for 5'-phosphate and 3'-hydroxyl termini on single-stranded RNA molecules. The enzyme achieves high ligation efficiency through the use of splint oligonucleotides that position the substrate molecules in optimal geometry for catalysis [8]. Under optimized conditions, ligation reactions achieve 70-80% conversion efficiency with reaction completion occurring within 5 minutes or less [6]. This rapid kinetics and high efficiency make T4 RNA ligase particularly suitable for assembling large RNA molecules containing site-specific 4-thiopseudouridine modifications.

Suf Pathway Coordination in s⁴U-Modified tRNA Biogenesis

The Suf pathway represents a sophisticated sulfur trafficking system that coordinates iron-sulfur cluster biogenesis with tRNA modification processes, including the formation of sulfur-containing nucleosides related to 4-thiopseudouridine [9] [10]. This pathway demonstrates remarkable dual functionality, serving both as a stress-responsive iron-sulfur cluster biosynthesis system and as a crucial component in tRNA thiolation processes.

The central component of the Suf pathway is the cysteine desulfurase SufS, which catalyzes the initial activation of L-cysteine to form persulfide intermediates. SufS is a dimeric, pyridoxal 5'-phosphate-dependent enzyme that generates alanine and a covalent persulfide on an active site cysteine residue [10]. The enzyme operates through a complex mechanism involving multiple intermediates, including cysteine-aldimine, cysteine-quinonoid, and alanine-ketimine forms that have been identified through site-directed mutagenesis studies [11].

The SufS-SufE complex represents a critical regulatory component of the Suf pathway, with SufE functioning as a transpersulfurase protein that enhances SufS activity by approximately 17-fold [9]. Crystal structure analysis reveals a 1:1 stoichiometry between SufS and SufE subunits, with the arginine 119 residue of SufE playing an essential role in the release mechanism following sulfur transfer [10]. This interaction is crucial for efficient sulfur mobilization and subsequent distribution to downstream target proteins.

The coordination between Suf pathway components and tRNA modification systems occurs through direct sulfur transfer mechanisms. In Plasmodium falciparum, SufS demonstrates dual activity by providing sulfur for both the SufBC2D iron-sulfur cluster assembly complex and the MnmA enzyme responsible for tRNA thiolation [9]. This coordination is essential for maintaining cellular sulfur homeostasis and ensuring adequate sulfur availability for both metabolic processes and RNA modifications.

The Suf pathway exhibits remarkable adaptability to different environmental conditions and cellular requirements. Under stress conditions such as oxidative stress or iron limitation, the Suf system becomes the primary mechanism for iron-sulfur cluster biogenesis [12]. This stress-responsive nature ensures continued availability of sulfur for tRNA modifications even under challenging cellular conditions, maintaining the integrity of the translation machinery.

Recent studies have revealed the molecular basis for SufS-SufE complex formation and sulfur transfer mechanisms. The complex formation involves a two-step process with initial weak interaction followed by conformational changes that facilitate tight binding and efficient sulfur transfer [10]. The mechanism includes protected persulfide transfer across protein interfaces, ensuring controlled and efficient sulfur delivery to target proteins involved in both iron-sulfur cluster assembly and tRNA modification.

IscS Cysteine Desulfurase Role in Sulfur Mobilization for s⁴Ψ Formation

IscS cysteine desulfurase serves as the central hub for cellular sulfur mobilization, providing the activated sulfur species necessary for the formation of 4-thiopseudouridine and related sulfur-containing tRNA modifications [13] [14]. This enzyme demonstrates remarkable versatility in sulfur distribution, serving as the primary catalyst for sulfur transfer to numerous cellular pathways including tRNA modification, iron-sulfur cluster biosynthesis, and cofactor synthesis.

The catalytic mechanism of IscS involves a sophisticated pyridoxal 5'-phosphate-dependent process that converts L-cysteine to alanine while generating a covalent persulfide intermediate on the active site cysteine residue [11]. The enzyme operates through a series of well-characterized intermediates, including cysteine-aldimine, cysteine-quinonoid, and alanine-ketimine forms, each playing a specific role in the sulfur activation process [11]. Site-directed mutagenesis studies have identified key active site residues including histidine 104, aspartate 180, glutamine 183, lysine 206, cysteine 328, and arginine 354, each contributing to specific steps in the catalytic mechanism.

The substrate specificity of IscS extends to multiple thionucleoside modifications in tRNA molecules. The enzyme provides sulfur for 4-thiouridine, 2-thiouridine, 2-methylthioadenosine, and 2-thiocytidine modifications [13]. Deletion of the iscS gene results in a dramatic reduction of tRNA sulfur content to less than 5% of wild-type levels, demonstrating the central importance of this enzyme in cellular sulfur metabolism [13]. This broad substrate specificity positions IscS as a critical regulatory point for coordinating sulfur distribution among competing biosynthetic pathways.

The sulfur transfer mechanism from IscS to target proteins involves specific protein-protein interactions that ensure efficient and controlled sulfur delivery. For 4-thiouridine synthesis, IscS transfers sulfur to the ThiI enzyme through formation of a persulfide intermediate on ThiI cysteine residues [14]. This transfer mechanism requires the formation of stable enzyme-substrate complexes and involves conformational changes that facilitate optimal positioning of the sulfur-accepting cysteine residues.

IscS demonstrates remarkable regulatory complexity in its interactions with different sulfur acceptor proteins. The enzyme forms distinct complexes with TusA for 2-thiouridine biosynthesis, with IscU for iron-sulfur cluster assembly, and with ThiI for 4-thiouridine formation [13]. These interactions are subject to competitive binding, with the relative concentrations of acceptor proteins influencing the distribution of sulfur among different pathways. This competitive binding mechanism provides a means for cellular regulation of sulfur allocation based on metabolic demands.

The structural studies of IscS have revealed important insights into its catalytic mechanism and substrate recognition. The enzyme contains five conserved nucleotidyl transferase motifs that coordinate the binding of pyridoxal 5'-phosphate and facilitate the catalytic process [11]. The active site architecture includes specific residues that position the substrate cysteine for optimal catalysis while maintaining the stability of intermediate complexes. Understanding these structural features has been crucial for elucidating the mechanism of sulfur activation and transfer.

Pseudouridine Synthase Dual-Specificity in rRNA/tRNA Modification

Pseudouridine synthases represent a remarkable class of enzymes capable of catalyzing the isomerization of uridine to pseudouridine without requiring cofactors or external energy sources [15] [16]. Among these enzymes, RluA stands out as the first identified dual-specificity pseudouridine synthase, capable of modifying both ribosomal RNA and transfer RNA substrates with equal efficiency and site-specificity [17] [18].

The dual-specificity mechanism of RluA involves recognition of a conserved sequence and structural motif present in both rRNA and tRNA substrates. The enzyme specifically recognizes the ΨUGAAAA sequence motif located in single-stranded regions that are closed by stem structures [17]. This recognition element is found at position 746 in Escherichia coli 23S ribosomal RNA and at position 32 in tRNA molecules, explaining the enzyme's ability to modify both substrate types with equal efficiency.

Crystal structure analysis of RluA at 2.05 Å resolution has revealed the molecular basis for its dual-specificity capability [19]. The structure demonstrates that RluA achieves substrate recognition through protein-induced RNA conformational changes rather than direct sequence recognition. This indirect readout mechanism allows the enzyme to accommodate the different overall structures of rRNA and tRNA substrates while maintaining specificity for the conserved local sequence and structural elements.

The catalytic mechanism of RluA operates independently of divalent metal ions, distinguishing it from many other RNA-modifying enzymes. The enzyme demonstrates equal activity in the presence of 1 millimolar EDTA compared to 10 millimolar magnesium, with reaction rates actually faster in EDTA than in magnesium-containing buffer [17]. This metal independence reflects the enzyme's reliance on protein-RNA interactions rather than metal-coordinated catalysis for substrate recognition and modification.

RluA belongs to the RluA family of pseudouridine synthases, which are characterized by their ability to modify multiple RNA substrates through recognition of common structural motifs [15]. The enzyme demonstrates remarkable efficiency in both rRNA and tRNA modification, forming one mole of pseudouridine per mole of RNA substrate at the designated positions. This stoichiometric conversion indicates highly efficient catalysis with minimal side reactions or substrate inhibition.

The evolutionary significance of dual-specificity pseudouridine synthases extends beyond their catalytic capabilities to their role in coordinating RNA modification across different cellular compartments. RluA represents an economical solution for cells to maintain consistent pseudouridine modifications in both the protein synthesis machinery (ribosomes) and the translation adaptor molecules (tRNAs). This coordination ensures optimal translation efficiency and fidelity across the cellular translation system.

Recent studies have expanded understanding of pseudouridine synthase substrate recognition to include messenger RNA modifications. RluA has been identified as the predominant mRNA pseudouridine synthase in Escherichia coli, modifying at least 31 high-confidence sites in mRNAs [20]. These mRNA targets share the same ΨURAA sequence and structural motif found in the enzyme's rRNA and tRNA substrates, demonstrating the broad applicability of the dual-specificity recognition mechanism.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

260.04669266 g/mol

Monoisotopic Mass

260.04669266 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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